1,3,5-Trifluoro-2-nitrobenzene

Catalog No.
S703308
CAS No.
315-14-0
M.F
C6H2F3NO2
M. Wt
177.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Trifluoro-2-nitrobenzene

CAS Number

315-14-0

Product Name

1,3,5-Trifluoro-2-nitrobenzene

IUPAC Name

1,3,5-trifluoro-2-nitrobenzene

Molecular Formula

C6H2F3NO2

Molecular Weight

177.08 g/mol

InChI

InChI=1S/C6H2F3NO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H

InChI Key

PWRFDGYYJWQIAB-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)F

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)F

Liquid Crystals

TFNB has been investigated for its potential use in the development of liquid crystals. Its rigid structure and strong dipole moment contribute to the formation of ordered liquid crystalline phases, which are crucial for various applications in displays, sensors, and photonics.

OLED Materials

Research suggests that TFNB can be employed as a host material in organic light-emitting diodes (OLEDs). Its electron-withdrawing nature helps to improve the charge transport properties and device stability of OLEDs.

Precursor for Fluorinated Molecules

TFNB serves as a valuable precursor for the synthesis of various fluorinated molecules due to the presence of the trifluoromethyl group (-CF3). This functional group can be readily transformed into other functionalities, enabling the development of novel materials with tailored properties for diverse applications [].

1,3,5-Trifluoro-2-nitrobenzene (TFNB) is an aromatic nitro compound with three fluorine atoms substituted at positions 1, 3, and 5 of the benzene ring and a nitro group (-NO2) at position 2 []. Due to its specific functional groups, TFNB has been explored in various scientific research fields.


Molecular Structure Analysis

The key feature of TFNB's structure is the combination of electron-withdrawing groups. The nitro group (-NO2) is a strong electron-withdrawing substituent, which pulls electron density away from the benzene ring. Additionally, the three fluorine atoms further enhance this electron-withdrawing effect due to their high electronegativity. This combined effect deactivates the benzene ring towards electrophilic aromatic substitution reactions.

Another notable aspect is the presence of two polar functional groups (-NO2 and C-F bonds). This makes TFNB a moderately polar molecule, leading to some solubility in polar solvents like acetone and ethanol [].


Physical And Chemical Properties Analysis

  • Melting Point: 2-5 °C []
  • Boiling Point: 171-172 °C []
  • Density: 1.514 g/mL []
  • Flash Point: 77 °C []
  • Solubility: Soluble in some organic solvents like acetone and ethanol []

Currently, there is no scientific research readily available on the specific mechanism of action of TFNB in any biological system.

TFNB is classified as a toxic and hazardous compound [].

  • Hazard Warnings: Toxic, irritant []
  • Safety Data Sheet (SDS) Information: Refer to commercial suppliers' safety data sheets for detailed hazard information, such as Sigma-Aldrich []. These datasheets typically include specific data on toxicity, flammability, and handling procedures.

Limitations and Future Research

Research on the specific properties and applications of TFNB is limited. Further investigations could explore:

  • Reactivity: A deeper understanding of TFNB's reactivity profile, including potential nucleophilic substitution reactions.
  • Applications: Exploring potential applications in organic synthesis or material science based on its unique functional groups.
  • Environmental Fate: Studies on the environmental persistence and degradation pathways of TFNB.

XLogP3

2.1

Boiling Point

183.5 °C

Melting Point

3.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.74%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.74%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.74%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (87.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

315-14-0

Wikipedia

1,3,5-Trifluoro-2-nitrobenzene

Dates

Modify: 2023-08-15

Explore Compound Types